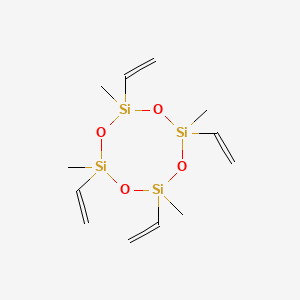

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Description

Properties

IUPAC Name |

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAWODUEPLAHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-75-5 | |

| Record name | Tetramethyltetravinylcyclotetrasiloxane copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3038808 | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Aldrich MSDS] | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2554-06-5, 27342-69-4 | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2554-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002554065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027342694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethyltetravinylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6,8-TETRAMETHYL-2,4,6,8-TETRAVINYLCYCLOTETRASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NT606T1VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (VMC), a key intermediate in silicone chemistry. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic pathway.

Introduction

This compound, also known as VMC or D4V, is a cyclic organosilicon compound characterized by a four-silicon, four-oxygen siloxane backbone with both methyl and vinyl functional groups attached to each silicon atom. Its unique structure, featuring reactive vinyl groups, makes it a valuable precursor for the synthesis of a wide array of silicone-based materials.[1] VMC is instrumental in the production of high-performance silicone elastomers, coatings, sealants, and adhesives.[2] Furthermore, it serves as a crucial building block in organic synthesis and polymer chemistry.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been aggregated from multiple sources to ensure accuracy.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₄O₄Si₄ | [2] |

| Molecular Weight | 344.66 g/mol | [2][4] |

| CAS Number | 2554-06-5 | [2][4] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | -44 °C (decomposes) | [4] |

| Boiling Point | 111-112 °C at 10 mmHg | [4] |

| Density | 0.997 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.434 | [2][4] |

| Purity | ≥ 97% (GC) | [2][5] |

| Solubility | Miscible with most organic solvents. | [6] |

Synthesis of this compound

The primary industrial synthesis of VMC involves the hydrolysis of methylvinyldichlorosilane. This process yields a mixture of linear and cyclic siloxanes, from which the desired tetramer is isolated.

Synthesis Workflow

The overall workflow for the synthesis of VMC is depicted in the diagram below.

Caption: Overall workflow for the synthesis of VMC.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[4]

Materials:

-

Methylvinyldichlorosilane (300 g)

-

Deionized water (800 g)

-

Triton TX-100 (500 ppm)

-

20 wt% Sodium chloride solution (100 g)

-

Potassium hydroxide or Tetramethylammonium hydroxide (catalyst)

Equipment:

-

2000 mL three-necked flask with mechanical stirrer

-

Ice-salt bath

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Hydrolysis:

-

To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 800 g of water and 500 ppm of Triton TX-100.

-

Cool the mixture to 15°C using an ice-salt bath while stirring.

-

Add 300 g of methylvinyldichlorosilane dropwise to the flask over 6 hours, maintaining the reaction temperature between 15-20°C.

-

After the addition is complete, continue stirring for an additional 2 hours at 15-20°C. The resulting hydrochloric acid concentration will be approximately 6 mol/L.[4]

-

Remove the ice-salt bath and heat the mixture to 58°C with a heating mantle while stirring.

-

After 4 hours of reaction at 50-60°C, cool the mixture.[4]

-

-

Phase Separation and Washing:

-

Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

-

Collect the upper oil layer (the hydrolysate).

-

Wash the oil layer with 100 g of 20 wt% sodium chloride solution. Allow the layers to settle and separate the oil layer.

-

-

Cracking (Depolymerization):

-

To the washed hydrolysate, add a catalytic amount of potassium hydroxide or tetramethylammonium hydroxide.

-

Heat the mixture to 160-180°C under high vacuum (735-745 mmHg). This "cracking" step facilitates the depolymerization of linear polysiloxanes and the formation of cyclic siloxanes.[4] The volatile cyclic products are continuously removed from the reaction mixture.

-

-

Purification:

Reaction Mechanism

The synthesis of VMC proceeds through a two-stage mechanism: hydrolysis and condensation of the dichlorosilane monomer, followed by catalytic depolymerization (cracking) of the resulting polysiloxanes.

Caption: Simplified mechanism of VMC synthesis.

The initial hydrolysis of methylvinyldichlorosilane results in the formation of highly reactive methylvinylsilanols. These silanols rapidly undergo condensation reactions, eliminating water to form both linear and cyclic polysiloxanes of varying chain lengths. The subsequent high-temperature, vacuum-assisted cracking in the presence of a catalyst promotes the depolymerization of the linear chains and the equilibration of the cyclic species. This process favors the formation of the thermodynamically stable cyclic tetramer, VMC, which is continuously removed by distillation, driving the equilibrium towards the desired product.

Applications

The presence of four reactive vinyl groups makes VMC a versatile crosslinking agent and monomer in the synthesis of various silicone-based materials.

-

Silicone Elastomers: VMC is a key component in the production of high-performance silicone elastomers, which are valued for their thermal stability and flexibility in automotive and aerospace applications.[2]

-

Coatings and Sealants: It is used to formulate advanced coatings and sealants with superior water resistance and durability, making them ideal for construction and industrial uses.[2]

-

Adhesives: VMC enhances the performance of adhesives, providing strong bonding capabilities for a variety of materials.

-

Organic Synthesis: It serves as a vinyl donor in palladium-catalyzed cross-coupling reactions for the preparation of styrene derivatives.[3][6]

-

Polymer Chemistry: VMC is utilized as a building block for the synthesis of dendrimers and other complex polymer architectures.[3]

Conclusion

This compound is a fundamental building block in silicone chemistry with a well-established synthetic route and a wide range of applications. Its unique combination of a stable siloxane backbone and reactive vinyl functional groups allows for the creation of advanced materials with tailored properties. This guide provides essential technical information for researchers and professionals working with this versatile compound.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Page loading... [guidechem.com]

- 5. 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (2554-06-5) 1H NMR [m.chemicalbook.com]

- 6. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]

what is the CAS number for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

CAS Number: 2554-06-5

This technical guide provides a comprehensive overview of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of advanced silicone-based materials.

Chemical Identity and Properties

This compound is a cyclic siloxane with four vinyl and four methyl groups attached to the silicon atoms. This structure provides a unique combination of reactivity, through its vinyl groups, and stability, from the siloxane backbone.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 2554-06-5[1][2][3][4] |

| Molecular Formula | C₁₂H₂₄O₄Si₄[1][3] |

| Molecular Weight | 344.66 g/mol [1][3][4] |

| Appearance | Clear, colorless liquid[1][5] |

| Density | 0.997 g/mL at 25 °C[1][4] |

| Boiling Point | 110-112 °C at 10 mmHg[1][4] |

| Melting Point | -43 to -45 °C[1] |

| Refractive Index | 1.434 at 20 °C[1][4] |

| Purity | ≥ 97% (GC)[1][3] |

Table 2: Identification and Registry Numbers

| Identifier | Value |

| EC Number | 219-863-1[4] |

| MDL Number | MFCD00040293[1] |

| PubChem ID | 75706[1] |

| InChI Key | VMAWODUEPLAHOE-UHFFFAOYSA-N[4] |

| SMILES | C[Si]1(O--INVALID-LINK--(O--INVALID-LINK--(O--INVALID-LINK--(O1)C=C)C=C)C=C)C=C[4] |

Applications in Research and Development

This compound is a key building block in polymer chemistry, particularly for the synthesis of silicone-based materials.[1] Its vinyl groups allow for cross-linking reactions, making it ideal for creating high-performance polymers with applications in various fields.[1]

-

Silicone Elastomers: It is a crucial component in the production of high-performance silicone elastomers used in the automotive and aerospace industries due to their excellent thermal stability and flexibility.[1]

-

Coatings and Sealants: The compound is used to formulate advanced coatings and sealants with superior water resistance and durability, making them suitable for construction and industrial applications.[1]

-

Adhesives: It enhances the performance of adhesives, providing strong bonding for a variety of materials.[1]

-

Medical Devices: Its biocompatibility makes it a suitable material for use in medical devices that require flexibility and durability.[1]

-

Organic Synthesis: It serves as an intermediate in organic synthesis.[6][7] For instance, it is used in the preparation of 4-vinyl-benzoic acid ethyl ester and styrene derivatives through cross-coupling reactions with aryl bromides in the presence of a palladium catalyst.[6][7]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the hydrolysis of methyl vinyl dichlorosilane.[8]

Experimental Procedure:

-

Reaction Setup: In a 2000 mL three-necked flask equipped with a mechanical stirrer, add 800 g of water and 500 ppm of Triton TX-100.[8]

-

Cooling: Start stirring and lower the temperature to 15°C using an ice-salt bath.[8]

-

Addition of Reactant: Add 300 g of methyl vinyl dichlorosilane dropwise, maintaining the reaction temperature between 15-20°C.[8]

-

Reaction: After the addition is complete (approximately 6 hours), continue the reaction for an additional 2 hours at 15-20°C. The resulting hydrochloric acid concentration will be about 6 mol/L.[8]

-

Cyclization: Remove the ice-salt bath and heat the reaction mixture to 58°C using an electric heating mantle while stirring. Control the reaction temperature between 50-60°C for 4 hours.[8]

-

Separation: Cool the reaction mixture and transfer it to a separatory funnel to separate the acid water layer and the oil layer.[8]

-

Purification: The oil layer, which is the hydrolysis solution, can be further purified by vacuum distillation to obtain the desired this compound.[8]

Safety Information

Table 3: Hazard Identification

| Hazard | Description |

| Pictogram | GHS08 |

| Signal Word | Danger |

| Hazard Statements | H360FD (May damage fertility. May damage the unborn child.) |

| Precautionary Statements | P201, P202, P280, P308 + P313, P405, P501 |

| Flash Point | 88 °C (190.4 °F) - closed cup |

| Personal Protective Equipment | Eyeshields, Gloves, N95 dust mask (US) |

It is important to handle this chemical in a well-ventilated area and to take appropriate safety precautions. It is moisture-sensitive and incompatible with acids, bases, and strong oxidizing agents.[5][7]

Visualized Workflow and Pathways

While this compound is not directly involved in biological signaling pathways, its application in the synthesis of advanced materials follows a logical workflow. The following diagram illustrates a generalized workflow for the synthesis and application of a silicone polymer using this compound as a crosslinker.

Caption: Workflow for the synthesis and application of silicone polymers.

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

Table 4: Available Spectral Data

| Data Type | Availability |

| ¹H NMR | Available[9] |

| ¹³C NMR | Available[9] |

| FTIR | Available[10] |

| Mass Spectrometry | Available[9] |

| Raman | Available[9] |

For detailed spectra, researchers should consult specialized databases such as the NIST WebBook or ChemicalBook.[9][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. This compound 2554-06-5 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane | 2554-06-5 [chemicalbook.com]

- 7. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. Page loading... [guidechem.com]

- 9. 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (2554-06-5) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Cyclotetrasiloxane, 2,4,6,8-tetramethyl- [webbook.nist.gov]

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physical and chemical properties, and general experimental considerations for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane.

Chemical Identity and Properties

This compound is a cyclic organosilicon compound with the chemical formula C₁₂H₂₄O₄Si₄. It is a key intermediate in the synthesis of various silicone-based polymers and materials.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 2554-06-5[1][2][3] |

| EC Number | 219-863-1[1][2] |

| Molecular Formula | C₁₂H₂₄O₄Si₄[1][2][3] |

| Molecular Weight | 344.66 g/mol [1][2][3] |

| IUPAC Name | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |

| Synonyms | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane, VMC |

| InChI Key | VMAWODUEPLAHOE-UHFFFAOYSA-N[1][2] |

| SMILES | C[Si]1(O--INVALID-LINK--(O--INVALID-LINK--(O--INVALID-LINK--(O1)C=C)C=C)C=C)C=C[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[1][2][3] |

| Appearance | Colorless transparent liquid |

| Melting Point | -44 °C (decomposes)[1][2][3] |

| Boiling Point | 111-112 °C at 10 mmHg[1][2] |

| Density | 0.997 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.434[1][2] |

| Flash Point | 88 °C (190.4 °F) - closed cup |

| Purity | ≥97% (GC)[3] |

| Solubility | Miscible with most organic solvents.[4] |

Safety and Handling

Table 3: GHS Hazard Information

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H360FD: May damage fertility. May damage the unborn child. |

| Precautionary Statements | P201, P202, P280, P308 + P313, P405, P501 |

| Hazard Classifications | Reproductive toxicity, Category 1B |

GHS Hazard and Precautionary Workflow

Caption: GHS hazard and precautionary statement workflow for this compound.

Experimental Protocols

1. Determination of Physical Properties

-

Boiling Point (OECD Test Guideline 103): The boiling point can be determined using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5][6] Alternatively, the dynamic method, which also allows for vapor pressure determination, or distillation methods can be employed.[5] For small sample volumes, the Siwoloboff method, which involves observing the emission of bubbles from a capillary tube, is suitable.[7]

-

Density (ASTM D4052): The density of the liquid can be measured using a digital density meter.[8][9] This method involves introducing a small volume of the sample into an oscillating U-tube and measuring the change in oscillation frequency, which is then correlated to the density.[10]

-

Refractive Index (ASTM D1218): The refractive index is determined using a refractometer.[2][11][12][13] A drop of the liquid is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample.

2. Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for determining the purity and identifying impurities in volatile and semi-volatile compounds. The sample is vaporized and separated based on its components' boiling points and interactions with the chromatography column. The mass spectrometer then fragments the components and detects the fragments to identify the molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of the compound. The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses provides detailed information about the chemical environment of the atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponds to the vibrational frequencies of the chemical bonds, providing a characteristic "fingerprint" of the compound. For vinylsiloxanes, characteristic peaks for Si-O-Si, Si-CH₃, and C=C bonds would be expected.

3. Toxicological Assessment

The GHS classification of this compound as a reproductive toxicant (Category 1B) is largely based on animal studies.[14][15] The following OECD guidelines describe the standard procedures for such toxicological evaluations.

-

Acute Oral Toxicity (OECD Test Guideline 420): This study provides information on the health hazards likely to arise from a single oral exposure to a substance.[1][3][16][17][18][19] A fixed dose procedure is typically used, where groups of animals are administered specific doses of the test substance.[16][17]

-

Acute Dermal Toxicity (OECD Test Guideline 402): This test is used to assess the potential adverse effects of a substance when applied to the skin.[4][20][21][22][23] The substance is applied to a shaved area of the skin of the test animals, and they are observed for signs of toxicity.[4]

-

Acute Inhalation Toxicity (OECD Test Guideline 403): This guideline is used to determine the health hazards associated with short-term inhalation exposure to a chemical.[24][25][26][27][28] The test animals are exposed to the substance in an inhalation chamber for a defined period.[27][28]

Experimental Workflow for Toxicological Assessment

Caption: General workflow for toxicological assessment of a chemical substance.

References

- 1. testinglab.com [testinglab.com]

- 2. store.astm.org [store.astm.org]

- 3. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. store.astm.org [store.astm.org]

- 10. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. ISTAS: Reproductive toxicants [risctox.istas.net]

- 16. oecd.org [oecd.org]

- 17. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. oecd.org [oecd.org]

- 21. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 23. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 24. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 28. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

An In-depth Technical Guide to the Synthesis of Vinyl-Functionalized Cyclotetrasiloxanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to vinyl-functionalized cyclotetrasiloxanes, critical intermediates in the development of advanced silicone-based materials. The document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows through detailed diagrams.

Introduction

Vinyl-functionalized cyclotetrasiloxanes, particularly derivatives of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4), are versatile building blocks in polymer and materials science.[1] Their vinyl groups offer reactive sites for a variety of chemical transformations, including hydrosilylation, polymerization, and thiol-ene reactions.[2][3] This reactivity allows for the synthesis of a wide array of materials with tailored properties, such as silicone elastomers, resins, and hybrid organic-inorganic materials.[1] This guide will focus on the core synthetic methodologies for producing these valuable compounds.

Primary Synthetic Methodologies

The synthesis of vinyl-functionalized cyclotetrasiloxanes can be broadly categorized into two main approaches:

-

Hydrolysis and Condensation of Dichlorosilanes: This is a direct and common method for producing cyclosiloxanes from monomeric precursors.

-

Modification of Pre-existing Siloxane Scaffolds: This approach involves the functionalization of a pre-formed cyclotetrasiloxane ring.

Hydrolysis and Condensation of Methylvinyldichlorosilane

The hydrolysis of methylvinyldichlorosilane is a widely used industrial method to produce a mixture of cyclic and linear vinyl-functional siloxanes, from which the desired cyclotetrasiloxane (V4) can be isolated.[4]

Reaction Pathway:

Figure 1: Hydrolysis and condensation of methylvinyldichlorosilane.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (V4) is as follows:[4]

-

Reaction Setup: To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 800 g of water and a surfactant such as 500 ppm of Triton TX-100.

-

Hydrolysis: Cool the mixture to 15°C using an ice-salt bath. Begin the dropwise addition of 300 g of methylvinyldichlorosilane, maintaining the reaction temperature between 15-20°C.

-

Reaction Time: Continue the addition over 6 hours, followed by an additional 2 hours of stirring at 15-20°C. The resulting hydrochloric acid concentration will be approximately 6 mol/L.

-

Cyclization: Remove the ice-salt bath and heat the mixture to 58°C with stirring. Maintain this temperature for 4 hours to promote cyclization.

-

Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Separate the acidic aqueous layer from the oil layer.

-

Washing: Wash the oil layer with 100 g of a 20 wt% sodium chloride solution and adjust the pH to neutral.

-

Purification: Perform vacuum distillation on the resulting hydrolysis solution to isolate the fraction containing 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane.

Quantitative Data:

| Precursor | Product | Yield | Purity | Reference |

| Methylvinyldichlorosilane | This compound (V4) | High (not specified) | High (distilled) | [4] |

Synthesis of Janus-Type Vinyl-Functionalized Cyclotetrasiloxanes

Janus-type cyclotetrasiloxanes possess different functionalities on opposite faces of the siloxane ring, offering unique opportunities for creating anisotropic nanomaterials. A common strategy involves the synthesis of a hydrido-functionalized precursor followed by selective modification.[2][3]

Experimental Workflow:

Figure 2: Workflow for the synthesis of Janus-type vinyl-functionalized cyclotetrasiloxanes.

Experimental Protocols:

-

Synthesis of Potassium all-cis-tetravinylcyclotetrasiloxanolate: [3]

-

Add triethoxyvinylsilane (14.9 g, 88 mmol) dropwise to a mixture of KOH (4.9 g, 88 mmol), water (1.6 g, 88 mmol), and hexane (90 mL) at room temperature.

-

Stir the mixture for 3.5 hours, during which a white precipitate will form.

-

Collect the precipitate, wash with hexane, and dry under high vacuum to yield the product as a white solid (5.00 g, 50% yield). This compound is highly hygroscopic and should be used immediately.

-

-

Synthesis of Hydrido-Functionalized Janus Precursor [ViSi(OSiMe₂H)O]₄: [3]

-

In a two-necked round-bottom flask under argon, add potassium all-cis-tetravinylcyclotetrasiloxanolate (5.00 g, 9.09 mmol).

-

Add anhydrous hexane (100 mL) and distilled triethylamine (7.6 mL, 54.54 mmol) and stir the mixture at -5°C for 60 minutes.

-

Slowly add chlorodimethylsilane (Me₂SiHCl, 54.54 mmol).

-

After the reaction is complete, the pure product is obtained as a colorless liquid in 90% yield without further purification.

-

-

Synthesis of Vinyl-Functionalized Janus Rings via Piers-Rubinsztajn Reaction: [2]

-

In a two-necked round-bottom flask, mix the hydrido-functionalized Janus precursor (200 mg, 0.34 mmol) with a solution of an aryl anisole (2.05 mmol) in anhydrous toluene (4 mL).

-

Add 5 mol% of B(C₆F₅)₃ (8.7 mg) under an argon flow.

-

Stir the mixture at room temperature.

-

Quench the reaction with water and purify the crude product by gel permeation chromatography (GPC).

-

Quantitative Data:

| Precursor | Product | Yield | Reference |

| Triethoxyvinylsilane | Potassium all-cis-tetravinylcyclotetrasiloxanolate | 50% | [3] |

| Potassium all-cis-tetravinylcyclotetrasiloxanolate | Hydrido-Functionalized Janus Precursor | 90% | [3] |

| Hydrido-Functionalized Janus Precursor | Various [ViSi(OSiMe₂OR)O]₄ | Moderate | [2] |

Ring-Opening Polymerization and Equilibration

Anionic or cationic ring-opening polymerization (ROP) of vinyl-substituted cyclotrisiloxanes (e.g., 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane, V3) can produce linear polyvinylsiloxanes.[5] While the primary products are linear polymers, the reaction mixture at equilibrium will also contain cyclic species, including the cyclotetrasiloxane. Subsequent depolymerization of the linear polymer under specific conditions can also be used to generate a mixture of cyclosiloxanes.

Reaction Pathway:

Figure 3: Ring-opening polymerization and equilibration of vinylcyclotrisiloxane.

Experimental Protocol for Anionic ROP: [6]

-

Catalyst Preparation: Add 20 mg of tetramethylammonium hydroxide (N(Me)₄OH) to a flame-dried round-bottom flask and dry under vacuum at 100°C for 2 hours.

-

Monomer Addition: Under a nitrogen atmosphere, add a mixture of octamethylcyclotetrasiloxane (D₄) and 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (V4) (e.g., 30 g of each) and a divinyltetramethyldisiloxane end-capper (0.2 g) via syringe.

-

Polymerization: Heat the mixture to 110°C and stir overnight.

-

Catalyst Decomposition: Deactivate the catalyst by heating the mixture to 160°C for 1 hour.

-

Work-up: Cool the reaction mixture and dissolve in toluene for further characterization. The resulting mixture will contain linear polymer and cyclic species.

Characterization

The synthesized vinyl-functionalized cyclotetrasiloxanes are typically characterized by a suite of spectroscopic techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the protons of the methyl and vinyl groups. The vinyl protons typically appear in the range of 5.8-6.1 ppm.

-

²⁹Si NMR: Confirms the silicon environment in the cyclosiloxane ring. For all-cis isomers of Janus-type structures, a single signal for the T-unit silicon atoms confirms the stereochemistry.[3]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying characteristic functional groups. The Si-O-Si stretching vibration is typically observed around 1020-1100 cm⁻¹. The presence of vinyl groups can be confirmed by C=C stretching vibrations around 1600 cm⁻¹ and =C-H stretching above 3000 cm⁻¹.

Characterization Data Summary:

| Compound | ¹H NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | FT-IR (cm⁻¹) | Reference |

| [ViSi(OSiMe₂H)O]₄ | 0.26 (CH₃), 4.76-4.80 (Si-H), 5.87-6.01 (CH=CH₂) | -4.06, -79.63 | Not specified | [3] |

| V4 | Not specified | Not specified | Not specified |

Conclusion

The synthesis of vinyl-functionalized cyclotetrasiloxanes is a well-established field with robust methodologies for producing a variety of structures, from the commodity this compound to complex Janus-type molecules. The choice of synthetic route depends on the desired substitution pattern and stereochemistry. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to synthesize and characterize these important chemical intermediates for a wide range of applications in materials science and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Preparation and Characterization of a Novel Vinyl Polysiloxane Getter for Hydrogen Elimination [mdpi.com]

An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a key organosilicon compound. The document details its chemical structure, physicochemical properties, synthesis protocols, and significant applications in polymer science. Particular emphasis is placed on its role as a versatile crosslinking agent in the formulation of silicone-based materials. While direct applications in drug development are not prominent, this guide explores the potential of its polymeric derivatives in pharmaceutical and biomedical fields, particularly in the context of drug delivery systems.

Introduction

This compound, a member of the cyclosiloxane family, is a reactive organosilicon compound characterized by a cyclic siloxane backbone with alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl and one vinyl group.[1] This unique structure, particularly the presence of reactive vinyl moieties, makes it a crucial monomer and crosslinking agent in the synthesis of a wide array of silicone polymers.[2][3] Its ability to form stable, flexible, and durable polymeric networks has led to its widespread use in industrial applications, including the production of sealants, adhesives, coatings, and high-performance elastomers.[2][3]

Chemical Structure and Identification

The core structure of this compound consists of an eight-membered ring of alternating silicon and oxygen atoms. Each of the four silicon atoms is bonded to a methyl group and a vinyl group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane[4] |

| Synonyms | 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane, VMC4, D4Vi[1][4] |

| CAS Number | 2554-06-5[5] |

| Molecular Formula | C₁₂H₂₄O₄Si₄[5] |

| Molecular Weight | 344.66 g/mol [4][5] |

| InChI Key | VMAWODUEPLAHOE-UHFFFAOYSA-N[5] |

| SMILES | C[Si]1(O--INVALID-LINK--(O--INVALID-LINK--(O--INVALID-LINK--(O1)C=C)C=C)C=C)C=C[5] |

| PubChem CID | 75706[3] |

Physicochemical Properties

This compound is a colorless liquid at room temperature with properties that make it suitable for various chemical syntheses.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Clear, colorless liquid[3] |

| Density | 0.997 g/mL at 25 °C[6] |

| Boiling Point | 111-112 °C at 10 mmHg[6] |

| Melting Point | -44 °C (decomposes)[6] |

| Refractive Index | n20/D 1.434[6] |

| Purity | ≥97% (GC)[3] |

Experimental Protocols

Synthesis

The most common method for the preparation of this compound involves the hydrolysis of methyl vinyl dichlorosilane.[7]

Experimental Procedure: [7]

-

Hydrolysis: To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 800 g of water and 500 ppm of Triton TX-100. Cool the mixture to 15 °C using an ice-salt bath.

-

Slowly add 300 g of methyl vinyl dichlorosilane dropwise to the stirred mixture, maintaining the reaction temperature between 15-20 °C. The addition should take approximately 6 hours.

-

After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at 15-20 °C. The resulting hydrochloric acid concentration will be approximately 6 mol/L.

-

Cyclization: Remove the ice-salt bath and heat the mixture to 58 °C with an electric heating mantle while stirring. Maintain the temperature between 50-60 °C for 4 hours to promote cyclization.

-

Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Separate the lower acidic aqueous layer from the upper oil layer.

-

Wash the oil layer with 100 g of a 20 wt% sodium chloride solution.

-

Neutralize the washed oil layer by adding a 20 wt% sodium hydroxide solution dropwise until the pH reaches 9.

-

Separate the upper oil phase and dry it over anhydrous sodium sulfate to yield the crude hydrolysis product.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling below 155 °C (at 745 mmHg) to obtain this compound.

Spectroscopic Characterization

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (Si-CH₃) and the vinyl protons (-CH=CH₂). The vinyl protons will show characteristic splitting patterns. |

| ¹³C NMR | Resonances for the methyl carbons (Si-CH₃) and the two distinct carbons of the vinyl group (-CH=CH₂). |

| FTIR | Characteristic vibrational bands for Si-O-Si stretching in the cyclosiloxane ring, Si-CH₃ bonds, and C=C stretching of the vinyl groups. |

| Raman | Complementary vibrational information to FTIR, with strong signals often observed for the Si-O-Si backbone and the C=C double bonds. |

Chemical Reactivity and Applications

The vinyl groups of this compound are the primary sites of its chemical reactivity, allowing it to participate in various polymerization and crosslinking reactions.

Hydrosilylation

A key reaction is hydrosilylation, where the vinyl groups react with silicon-hydride (Si-H) bonds in the presence of a platinum catalyst.[8][9] This reaction is fundamental to the curing of many silicone elastomers and resins.

This process forms stable ethyl bridges between siloxane chains, leading to the formation of a three-dimensional network. The resulting materials exhibit excellent thermal stability, flexibility, and durability.[2][8]

Other Reactions

The vinyl groups can also undergo other transformations, such as palladium-catalyzed cross-coupling reactions with aryl bromides to form styrene derivatives, making it a useful intermediate in organic synthesis.[10]

Relevance to Drug Development

While this compound is not directly used as a therapeutic agent, its role as a monomer for biocompatible silicone polymers makes it relevant to the pharmaceutical and biomedical fields. Polysiloxanes, due to their biocompatibility, chemical inertness, and tunable physical properties, are extensively investigated for various biomedical applications.[11]

Silicone-Based Drug Delivery Systems

Polymers derived from vinyl-functionalized siloxanes can be formulated into micro- and nanoparticles for drug delivery.[12] These systems can encapsulate therapeutic agents, protecting them from degradation and enabling controlled or targeted release.[1][2] The surface of these silica-based nanoparticles can be functionalized to improve drug loading and to target specific cells or tissues.[1][2]

The versatility of silicone chemistry allows for the creation of drug delivery systems with a range of properties, from hydrophobic to hydrophilic, and with varying release kinetics.[7][13]

Conclusion

This compound is a cornerstone of silicone polymer chemistry. Its well-defined structure and the reactivity of its vinyl groups enable the synthesis of a vast array of materials with tailored properties. While its primary applications lie in the industrial sector, the biocompatibility of the resulting silicone polymers opens avenues for their use in advanced biomedical applications, including the development of novel drug delivery systems. Further research into the functionalization and formulation of polymers derived from this versatile monomer is likely to yield significant advancements in both materials science and pharmaceutical technology.

References

- 1. mdpi.com [mdpi.com]

- 2. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | C12H24O4Si4 | CID 75706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 2554-06-5 [sigmaaldrich.com]

- 6. 2,4,6,8-四甲基-2,4,6,8-四乙烯基环四硅氧烷 | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane | 2554-06-5 [chemicalbook.com]

- 11. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Properties, Reactions, and Potential in Advanced Material Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a prominent organosilicon compound, serves as a critical building block in the synthesis of advanced silicone polymers. Its unique cyclic structure, featuring four reactive vinyl groups, allows for its participation in a variety of polymerization and cross-linking reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this versatile monomer, details key experimental protocols for its primary reactions, and explores its current and potential applications, particularly in the realm of materials science with indirect relevance to the pharmaceutical and biomedical fields. While direct applications in drug delivery or modulation of signaling pathways have not been documented, its role in creating biocompatible and functional polymers warrants attention from the drug development community.

Core Physical and Chemical Properties

This compound is a colorless, transparent liquid with properties that make it highly suitable for polymer synthesis. A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₄Si₄ |

| Molecular Weight | 344.66 g/mol [1][2] |

| Appearance | Clear colorless liquid[1] |

| Density | 0.997 g/mL at 25 °C[1][2][3][4] |

| Melting Point | -43 to -45 °C (decomposes)[1] |

| Boiling Point | 110 - 112 °C at 10 mmHg[1][2][4] |

| Refractive Index | 1.434 at 20 °C[1][2][4] |

| Flash Point | 88 °C (closed cup)[4] |

| Solubility | Miscible with most organic solvents.[3] |

Chemical Structure

The chemical structure of this compound consists of a four-membered siloxane ring with alternating silicon and oxygen atoms. Each silicon atom is bonded to one methyl group and one vinyl group.

Key Chemical Reactions and Experimental Protocols

The reactivity of this compound is dominated by the four vinyl groups, making it a versatile cross-linker and monomer. The primary reactions include hydrosilylation, cross-coupling reactions, and ring-opening polymerization.

Platinum-Catalyzed Hydrosilylation

Hydrosilylation is a fundamental reaction in silicone chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, such as the vinyl groups of tetravinylcyclotetrasiloxane. This reaction is extensively used to form cross-linked silicone elastomers.

Generalized Experimental Protocol:

-

Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., toluene or xylene).

-

Addition of Hydrosilane: To the solution, add a hydrosilane cross-linker, such as polymethylhydrosiloxane (PMHS), in a stoichiometric ratio based on the desired cross-linking density.

-

Catalyst Introduction: Introduce a platinum catalyst, typically Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), in parts-per-million (ppm) concentrations.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating (e.g., 50-80 °C) to control the curing rate. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

-

Curing and Post-Curing: Allow the mixture to cure until a solid elastomer is formed. A post-curing step at a higher temperature (e.g., 100-150 °C) is often performed to ensure complete reaction and remove any volatile byproducts.

Palladium-Catalyzed Cross-Coupling (Heck Reaction)

The vinyl groups of tetravinylcyclotetrasiloxane can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, with aryl halides to form styrene derivatives. This reaction is a powerful tool for carbon-carbon bond formation.

Generalized Experimental Protocol:

-

Reactant and Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., palladium(II) acetate), and a phosphine ligand (e.g., triphenylphosphine).

-

Addition of Siloxane and Base: Add this compound and a base (e.g., triethylamine or potassium carbonate) to the reaction mixture, along with a suitable solvent (e.g., dimethylformamide or acetonitrile).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter off any solids, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired styrene derivative.

Ring-Opening Polymerization (ROP)

This compound can undergo ring-opening polymerization (ROP) to form linear polysiloxanes with pendant vinyl groups. This can be initiated by either anionic or cationic catalysts.

Generalized Experimental Protocol (Anionic ROP):

-

Monomer and Initiator Preparation: In a flame-dried reaction vessel under a strictly inert atmosphere, dissolve the this compound monomer in an anhydrous, non-polar solvent (e.g., tetrahydrofuran or toluene).

-

Initiation: Introduce an anionic initiator, such as n-butyllithium or a potassium silanolate, at a controlled temperature (often low, e.g., 0 °C or below) to initiate the polymerization.

-

Propagation: Allow the reaction to proceed at the desired temperature. The polymerization can be monitored by gel permeation chromatography (GPC) to follow the increase in molecular weight and the narrowing of the molecular weight distribution.

-

Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a quenching agent, such as a chlorosilane (e.g., trimethylchlorosilane), to cap the living polymer chains.

-

Purification: Precipitate the polymer in a non-solvent (e.g., methanol) and dry it under vacuum to obtain the final product.

Relevance and Potential Applications in Drug Development

While there is no direct evidence of this compound being used as a therapeutic agent or in drug formulations, its role as a precursor to silicone polymers makes it indirectly relevant to the pharmaceutical and biomedical fields.

-

Biocompatible Materials and Medical Devices: Silicone elastomers, derived from precursors like tetravinylcyclotetrasiloxane, are known for their biocompatibility, chemical inertness, and durability. These properties make them suitable for a wide range of biomedical applications, including:

-

Catheters and Tubing: Materials that are flexible and non-reactive with biological fluids.

-

Prosthetics and Implants: Long-term implantable devices where biocompatibility is crucial.

-

Medical Device Coatings: Creating lubricious or biocompatible surfaces on medical instruments and implants.[5][6][7][8][9]

-

-

Microfluidics for Drug Screening: Polydimethylsiloxane (PDMS), a common silicone polymer, is a key material in the fabrication of microfluidic devices, often referred to as "lab-on-a-chip" systems.[10][11][12][13][14] These devices allow for high-throughput screening of drug candidates, studies of cell-drug interactions, and the development of organ-on-a-chip models, all of which are critical in modern drug discovery and development. The cross-linking chemistry, often involving hydrosilylation of vinyl-functionalized siloxanes, is central to creating these microfluidic structures.

It is important to note that the biocompatibility of any polymer must be rigorously tested for its specific application. While silicones are generally considered safe, factors such as residual catalysts, unreacted monomers, and low molecular weight cyclic species can influence their biological response.[15][16][17][18][19]

Signaling Pathways

There is currently no scientific literature available that suggests this compound directly interacts with or modulates any biological signaling pathways. As a synthetic monomer primarily used for polymerization, it is not expected to have specific biological activity in the same way a drug molecule would. Its biological relevance is primarily through the properties of the resulting polymers.

Conclusion

This compound is a cornerstone monomer in the field of silicone polymer chemistry. Its well-defined structure and reactive vinyl groups enable the synthesis of a wide array of materials with tunable properties. For researchers in drug development, the primary relevance of this compound lies in its role as a precursor to biocompatible and processable silicone polymers that are integral to the fabrication of advanced medical devices and cutting-edge drug screening platforms. While direct pharmacological applications are absent, a thorough understanding of its chemistry is valuable for the development of the next generation of biomedical materials and research tools. Future research could explore the synthesis of novel, functionalized polymers from this monomer with tailored properties for specific biomedical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What affects the biocompatibility of polymers? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Creating biocompatible coatings for medical devices [ep-coatings.com]

- 6. PTFE Coating for Medical Devices & Components | Surface Solutions Group [surfacesolutionsgroup.com]

- 7. Medical Device Coatings to Improve Safety and Performance | The Armoloy Corporation [armoloy.com]

- 8. hydromer.com [hydromer.com]

- 9. Coating Solutions for Medical Devices | Galway Biomedical [galwaybiomedical.com]

- 10. Recent advances in microfluidics for drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lab-On-a-Chip drug testing in Microfluidics [elveflow.com]

- 12. re.public.polimi.it [re.public.polimi.it]

- 13. mdpi.com [mdpi.com]

- 14. Microfluidic chips as drug screening platforms | Semantic Scholar [semanticscholar.org]

- 15. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 16. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Organic polymer biocompatibility and toxicology. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a versatile organosilicon compound. Due to its unique structure, featuring both methyl and vinyl groups on a cyclotetrasiloxane ring, this compound exhibits solubility in a wide range of organic solvents, a critical consideration for its application in synthesis, polymer chemistry, and formulation development.

Qualitative Solubility Overview

This compound is widely reported to be miscible with most organic solvents.[1][2] This high solubility is attributed to the presence of both nonpolar methyl groups and the siloxane backbone, which readily interact with a variety of organic media. One source explicitly mentions its solubility in cyclohexane.[3]

Quantitative Solubility Data

A comprehensive search of publicly available data did not yield specific quantitative solubility values (e.g., in g/100 mL) for this compound in a range of organic solvents at various temperatures. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Hexane | 25 | Data Not Available | Gravimetric |

| Toluene | 25 | Data Not Available | Gravimetric |

| Chloroform | 25 | Data Not Available | Gravimetric |

| Tetrahydrofuran (THF) | 25 | Data Not Available | Gravimetric |

| Acetone | 25 | Data Not Available | Gravimetric |

| Ethanol | 25 | Data Not Available | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (purity ≥97%)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Allow the vials to stand undisturbed at the constant temperature to allow any undissolved solute to settle.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-calibrated pipette. Ensure no undissolved material is transferred.

-

-

Solvent Evaporation (Gravimetric Method):

-

Transfer the collected supernatant to a pre-weighed evaporating dish or beaker.

-

Record the exact weight of the evaporating dish with the solution.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a desiccator can be used for slower evaporation.

-

Once the solvent has completely evaporated, re-weigh the evaporating dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility in grams per 100 mL of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be visualized as a relationship between the intermolecular forces of the solute and the solvent.

Caption: Factors influencing the solubility of the target compound in organic solvents.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the methodologies outlined herein.

References

commercial sources and suppliers of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

An In-Depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as VMC (Vinyl Methyl Cyclosiloxane), is a cyclic siloxane compound with the chemical formula C₁₂H₂₄O₄Si₄. Its structure, featuring a four-membered siloxane ring with alternating methyl and vinyl functional groups, makes it a versatile and crucial building block in organosilicon chemistry. The presence of four reactive vinyl groups allows it to serve as a key crosslinking agent and a monomer in the synthesis of a wide array of silicone-based polymers, including elastomers, resins, and fluids.[1] This guide provides a comprehensive overview of its commercial sources, technical specifications, and key applications, complete with detailed experimental protocols.

Commercial Sources and Suppliers

This compound is readily available from a variety of chemical suppliers catering to research and industrial needs. The following table summarizes prominent commercial sources.

| Supplier | Product Name/Number | Purity | Available Quantities | CAS Number |

| TCI America | T2523 | >97.0% (GC)[2] | 25 g[3] | 2554-06-5[3] |

| Fisher Scientific | 396281 (Sigma-Aldrich) | ≥97% | 10 mL[4] | 2554-06-5[4] |

| L16645 (Alfa Aesar) | 97% | 50 g[5] | 2554-06-5[5] | |

| Changfu Chemical | ChangFu® VMC4 | Not specified | 25 L pails, 200 L drums[1] | 2554-06-5[1] |

| Santa Cruz Biotechnology | sc-268307 | ≥97%[6] | Not specified | 2554-06-5[6] |

| ChemScene | CS-0167988 | ≥98% | Not specified | 2554-06-5[7] |

| Lab Pro Inc. | T2523-25G | Min. 97.0% (GC)[8] | 25 g[8] | 2554-06-5[8] |

| Echemi | Multiple Listings | Industrial Grade/99% | Varies by supplier | 2554-06-5[9] |

Technical Data

This section provides key physicochemical properties of this compound, essential for its handling, application, and characterization.

| Property | Value |

| CAS Number | 2554-06-5[3][6] |

| Molecular Formula | C₁₂H₂₄O₄Si₄[6][10] |

| Molecular Weight | 344.66 g/mol [6][10] |

| Appearance | Colorless to almost colorless clear liquid[2][10] |

| Density | 0.997 g/mL at 25 °C[10] |

| Boiling Point | 110 - 112 °C at 10 mmHg[10] |

| Melting Point | -44 °C (decomposes)[8][10] |

| Refractive Index | n20/D 1.434[10] |

| Purity | Typically ≥97% (GC)[6][10] |

| Solubility | Miscible with most organic solvents[5] |

| Synonyms | 1,3,5,7-Tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane[6], VMC, D4V |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in common synthetic procedures are provided below.

Synthesis of this compound

This protocol describes the preparation of the title compound via the hydrolysis of methylvinyldichlorosilane.

Materials:

-

Methylvinyldichlorosilane

-

Triton TX-100 (surfactant)

-

Water

-

Ice-salt bath

-

2000 mL three-necked flask with mechanical stirring

-

Separatory funnel

-

Electric heating mantle

Procedure:

-

Add 800 g of water and 500 ppm of Triton TX-100 to a 2000 mL three-necked flask equipped with a mechanical stirrer.

-

Cool the mixture to 15 °C using an ice-salt bath while stirring.

-

Add 300 g of methylvinyldichlorosilane dropwise to the flask, maintaining the reaction temperature between 15-20 °C. The addition should take approximately 6 hours.

-

After the addition is complete, continue stirring the reaction mixture at 15-20 °C for an additional 2 hours.

-

Remove the ice-salt bath and heat the mixture to 58 °C using an electric heating mantle. Maintain the temperature between 50-60 °C for 4 hours.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Separate the lower acid water layer from the upper oil layer. The oil layer is the hydrolysis solution containing a mixture of cyclic and linear siloxanes.

-

The crude product can be further purified by vacuum distillation to isolate this compound.

Palladium-Catalyzed Vinylation of Aryl Bromides

This compound serves as a vinyl source for the synthesis of styrene derivatives via palladium-catalyzed cross-coupling reactions.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

This compound

-

Palladium catalyst (e.g., Pd(dba)₂, Tetrakis(triphenylphosphine)palladium(0))

-

Activator (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium trimethylsilanolate)

-

Anhydrous solvent (e.g., THF or DMF)

-

Standard Schlenk line glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the activator.

-

Add anhydrous, degassed solvent (5-10 mL) via syringe.

-

Add this compound (providing 1.1 mmol of vinyl groups).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80-110 °C, depending on the catalyst and activator) for 12-24 hours.

-

Monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired styrene derivative.

Synthesis of Polysiloxane Elastomers via Hydrosilylation

This protocol outlines the use of this compound as a crosslinker for hydride-terminated polydimethylsiloxane (PDMS-H) to form a silicone elastomer.

Materials:

-

Hydride-terminated polydimethylsiloxane (PDMS-H)

-

This compound

-

Platinum complex catalyst (e.g., Karstedt's catalyst, platinum-divinyltetramethyldisiloxane complex)

-

Speed mixer or equivalent mixing equipment

-

Mold

-

Oven

Procedure:

-

In a suitable container, combine the hydride-terminated polydimethylsiloxane (PDMS-H) and this compound. The molar ratio of Si-H groups to Si-vinyl groups should be adjusted to achieve the desired crosslinking density (a 1:1 ratio is a common starting point).

-

Add the platinum catalyst (typically in the range of 1-10 ppm Pt).

-

Thoroughly mix the components using a speed mixer or mechanical stirrer until a homogeneous mixture is obtained.

-

Pour the mixture into a mold, taking care to avoid introducing air bubbles.

-

Cure the mixture in an oven at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours) to form the crosslinked silicone elastomer.

Reaction Pathways and Experimental Workflows

For a compound like this compound, which is a synthetic building block rather than a bioactive molecule, diagrams of chemical reaction pathways and experimental workflows are more relevant than biological signaling pathways.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for Palladium-catalyzed vinylation using VMC.

References

- 1. researchgate.net [researchgate.net]

- 2. Coupling agents with 2,4,6,8-tetramethylcyclotetrasiloxane core – synthesis and application in styrene–butadiene rubber production - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Karstedt catalysts | Johnson Matthey [matthey.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and characterization of new poly(dimethylsiloxane) membrane series via a ‘cross-linking’ reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetravinyltetramethylcyclotetrasiloxane V4-Iota [siliconeoil.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. US20170121469A1 - Polydimethylsiloxane cross-linking materials - Google Patents [patents.google.com]

synonyms for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties, synthesis, and applications of this compound.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial products. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms for this compound

| Synonym |

| 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane[1] |

| 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane[1][2] |

| Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-[1] |

| 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane[3] |

| s-tetramethyltetravinylcyclotetrasiloxane[4] |

| Tetravinyltetramethylcyclotetrasiloxane[4] |

| Methylvinylcyclosiloxane[4] |

| TM-TVCS[1] |

| VMC4[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental and industrial settings.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C12H24O4Si4[1][2] |

| Molecular Weight | 344.66 g/mol [2][5] |

| CAS Number | 2554-06-5[2][5] |

| Appearance | Clear, colorless liquid[2] |

| Melting Point | -43 to -45 °C (decomposes)[2] |

| Boiling Point | 110-112 °C at 10 mmHg[2][5] |

| Density | 0.997 g/mL at 25 °C[2][5] |

| Refractive Index | 1.434 at 20 °C[2][5] |

| Purity | ≥ 97% (GC)[2] |

| Flash Point | 88 °C (190.4 °F) - closed cup |

| Solubility | Miscible with most organic solvents[6][7] |

| Storage Conditions | Store at room temperature[2]. Moisture sensitive[7][8][9]. |

| InChI Key | VMAWODUEPLAHOE-UHFFFAOYSA-N[5] |

| SMILES String | C[Si]1(O--INVALID-LINK--(O--INVALID-LINK--(O--INVALID-LINK--(O1)C=C)C=C)C=C)C=C[5] |

Synthesis and Experimental Protocols

The most common method for the preparation of this compound involves the hydrolysis of methyl vinyl dichlorosilane.[10] A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis via Hydrolysis of Methyl Vinyl Dichlorosilane

This process involves the controlled hydrolysis of methyl vinyl dichlorosilane followed by cracking of the resulting mixture of cyclic and linear siloxanes.[10]

Materials:

-

Methyl vinyl dichlorosilane

-

Water

-

Triton TX-100 (surfactant)

-

Ice-salt bath